molecular formula C18H30O4 B3044302 6,9-Octadecadienedioic acid, (6Z,9Z)- CAS No. 45267-68-3

6,9-Octadecadienedioic acid, (6Z,9Z)-

Cat. No.: B3044302
CAS No.: 45267-68-3
M. Wt: 310.4 g/mol
InChI Key: UANZCTRZDQLPDX-PQZOIKATSA-N
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Description

. It is a significant molecule in various biological and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Octadecadienedioic acid, (6Z,9Z)-, typically involves the use of fatty acid precursors. One common method is the catalytic hydrogenation of linoleic acid, which introduces the necessary double bonds at the specified positions . The reaction conditions often include the use of palladium or platinum catalysts under controlled temperature and pressure to ensure the selective formation of the Z-configuration double bonds.

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction and purification from natural sources such as plant oils. Techniques like solvent extraction, followed by chromatographic separation, are employed to isolate the desired compound . The purity of the final product is crucial, and methods like gas chromatography-mass spectrometry (GC-MS) are used to verify the composition.

Chemical Reactions Analysis

Types of Reactions: 6,9-Octadecadienedioic acid, (6Z,9Z)-, undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides or hydroxylated derivatives using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: Reduction reactions can convert the double bonds into single bonds, typically using hydrogen gas in the presence of a metal catalyst.

    Substitution: Halogenation reactions can introduce halogen atoms at the double bond positions using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: m-CPBA, OsO4

    Reduction: Hydrogen gas, palladium or platinum catalysts

    Substitution: Bromine, chlorine

Major Products Formed:

    Oxidation: Epoxides, hydroxylated derivatives

    Reduction: Saturated fatty acids

    Substitution: Halogenated fatty acids

Scientific Research Applications

6,9-Octadecadienedioic acid, (6Z,9Z)-, has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various complex organic molecules and polymers.

    Biology: This compound is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.

    Medicine: Research has shown potential anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: It is used in the production of biodegradable plastics, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 6,9-Octadecadienedioic acid, (6Z,9Z)-, involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. Additionally, it acts as a ligand for certain receptors and enzymes, influencing signaling pathways and metabolic processes .

Comparison with Similar Compounds

    Linoleic Acid: Another octadecadienoic acid with double bonds at positions 9 and 12.

    Oleic Acid: A monounsaturated fatty acid with a single double bond at position 9.

    Stearic Acid: A saturated fatty acid with no double bonds.

Comparison: 6,9-Octadecadienedioic acid, (6Z,9Z)-, is unique due to its specific double bond positions and Z-configuration, which confer distinct chemical and biological properties. Unlike linoleic acid, which has double bonds at positions 9 and 12, this compound’s double bonds at positions 6 and 9 make it more reactive in certain chemical reactions. Compared to oleic and stearic acids, its polyunsaturated nature allows for more diverse applications in research and industry .

Properties

IUPAC Name

(6Z,9Z)-octadeca-6,9-dienedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-2,5,7H,3-4,6,8-16H2,(H,19,20)(H,21,22)/b2-1-,7-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANZCTRZDQLPDX-PQZOIKATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC=CCC=CCCCCC(=O)O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC/C=C\C/C=C\CCCCC(=O)O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885894
Record name 6,9-Octadecadienedioic acid, (6Z,9Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45267-68-3
Record name (6Z,9Z)-6,9-Octadecadienedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45267-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,9-Octadecadienedioic acid, (6Z,9Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045267683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,9-Octadecadienedioic acid, (6Z,9Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6,9-Octadecadienedioic acid, (6Z,9Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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